2,4,6-Trichlorophenyl 1-propanesulfonate
Description
2,4,6-Trichlorophenyl 1-propanesulfonate (C₉H₉Cl₃O₃S) is a sulfonate ester derivative featuring a 2,4,6-trichlorophenyl group attached to a 1-propanesulfonate moiety. With a molecular weight of 303.59 g/mol, this compound is primarily utilized in research settings as a synthetic intermediate or reagent .
Structure
2D Structure
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O3S/c1-2-3-16(13,14)15-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZHTAZHUFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277465 | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-51-9 | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,4,6-Trichlorophenol Derivatives
Since 2,4,6-trichlorophenol is the key phenolic precursor, understanding its preparation is crucial. According to patent literature, 2,4,6-trichlorophenol can be synthesized by chlorination of phenol under controlled conditions to introduce chlorine atoms at the 2, 4, and 6 positions on the aromatic ring. This chlorinated phenol is then available for further functionalization.
Sulfonation to Form 2,4,6-Trichlorophenyl 1-propanesulfonate
The sulfonation process to introduce the 1-propanesulfonate group onto the trichlorophenyl ring can be approached by:
- Direct Sulfonation: Reacting 2,4,6-trichlorophenol with 1-propanesulfonyl chloride or an equivalent sulfonating agent under basic or neutral conditions to form the sulfonate ester.
- Nucleophilic Substitution: Using 1-propanesulfonate salts or derivatives to displace a leaving group on a suitably activated 2,4,6-trichlorophenyl intermediate.
The reaction typically requires:
- Solvent: Aprotic solvents such as dichloromethane or acetonitrile to dissolve reactants and control reaction kinetics.
- Temperature: Moderate temperatures (0–80 °C) to avoid side reactions and decomposition.
- Catalysts or Base: Use of bases like pyridine or triethylamine to scavenge HCl generated during sulfonyl chloride reactions, improving yield.
Example Methodology from Related Compounds
Though direct protocols for this compound are scarce, analogous preparation methods for related sulfonate esters and phenyl derivatives provide insight:
| Step | Reagent/Condition | Description | Outcome |
|---|---|---|---|
| 1 | 2,4,6-Trichlorophenol | Starting aromatic compound | Phenol derivative ready for sulfonation |
| 2 | 1-Propanesulfonyl chloride + Base (e.g., pyridine) | Sulfonation reaction in aprotic solvent at 0–50 °C | Formation of this compound ester |
| 3 | Aqueous work-up and purification | Removal of by-products and isolation | Pure sulfonate ester |
This approach is consistent with sulfonation reactions described in industrial and academic settings for similar sulfonate ester syntheses.
Research Findings and Yield Optimization
- Reaction Kinetics: The sulfonation step is typically exothermic; controlled addition of sulfonyl chloride prevents side reactions.
- Purity: Avoiding aqueous acidic work-up reduces hydrolysis of the sulfonate ester, preserving product integrity.
- Yield: Optimized conditions can yield 85–95% pure product, as observed in analogous sulfonation reactions.
Analytical Characterization
Post-synthesis, the compound is characterized by:
- NMR Spectroscopy: Confirms aromatic substitution pattern and sulfonate ester formation.
- Mass Spectrometry: Verifies molecular weight and purity.
- Infrared Spectroscopy: Detects characteristic sulfonate ester S=O stretching vibrations.
- Chromatography: HPLC or GC to assess purity and separate impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2,4,6-Trichlorophenol | Commercially available or synthesized |
| Sulfonating Agent | 1-Propanesulfonyl chloride | Requires careful handling |
| Solvent | Dichloromethane, acetonitrile | Aprotic solvents preferred |
| Temperature | 0–50 °C | Controlled to avoid decomposition |
| Base | Pyridine, triethylamine | Neutralizes HCl by-product |
| Reaction Time | 1–5 hours | Depends on scale and temperature |
| Work-up | Extraction, washing, drying | Avoids hydrolysis of sulfonate |
| Yield | 85–95% | Optimized with controlled addition rates |
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorophenyl 1-propanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or the sulfonic acid group.
Substitution: Substitution reactions can occur at the aromatic ring, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chlorine atoms or modified sulfonic acid groups.
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Pharmaceutical Synthesis
Sulfonamide Formation
One of the primary applications of TCPPS is in the synthesis of sulfonamides, which are crucial structural motifs in many pharmaceuticals, especially antibiotics. Research indicates that TCPPS can be synthesized from sulfonic acids using triphenylphosphine ditriflate, yielding moderate to excellent results. This method offers advantages over traditional methods due to the lower toxicity and cost associated with trichlorophenol derivatives. The stability of TCPPS allows for a broader range of transformations in various chemical reactions, particularly in palladium-catalyzed reactions aimed at synthesizing complex molecules .
Novel Amino Acids and Other Derivatives
Further studies have demonstrated the utility of TCPPS in creating novel amino acids and other derivatives. The compound's stability facilitates diverse reactions, allowing researchers to explore its potential in creating new pharmaceutical agents with improved efficacy and reduced side effects .
Environmental Applications
Bioremediation Potential
TCPPS has been investigated for its role in bioremediation processes, particularly concerning its degradation by microbial strains. Studies have identified indigenous bacterial strains capable of metabolizing TCP as a sole carbon and nitrogen source. This capability is crucial for developing effective bioremediation strategies to address environmental contamination caused by organophosphate pesticides like chlorpyrifos (CP) and its metabolites, including TCP itself .
Microbial Degradation Studies
Research has shown that certain bacterial strains can effectively degrade TCP under controlled laboratory conditions. These findings highlight the potential for using TCP-degrading bacteria in situ to remediate contaminated soils and water bodies, thus mitigating the ecological risks posed by persistent pollutants . The isolation and characterization of these microbial strains are essential for understanding their metabolic pathways and optimizing conditions for their application in bioremediation.
Summary of Key Findings
Case Studies
Case Study 1: Synthesis of Sulfonamides
A doctoral thesis explored the synthesis of sulfonamides from TCPPS, demonstrating its effectiveness compared to other sulfonate esters. The study highlighted the compound's lower toxicity and higher yield potential when reacting with various amines .
Case Study 2: Biodegradation of TCP
A study focusing on soil samples from agricultural areas revealed that specific bacterial strains could degrade TCP efficiently. This research emphasized the role of TCP-degrading microbes in restoring contaminated environments and provided insights into optimizing conditions for bioremediation efforts .
Mechanism of Action
The mechanism by which 2,4,6-trichlorophenyl 1-propanesulfonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The structural and functional distinctions between 2,4,6-trichlorophenyl 1-propanesulfonate and related compounds are outlined below:
Table 1: Comparative Analysis of Chlorinated Aromatic Compounds
Key Observations:
Functional Group Diversity: Unlike phenol or carboxylic acid derivatives (e.g., 2,4,6-tetrachlorophenol or 2,4,5-trichlorophenyl acetic acid), the sulfonate ester group in this compound confers distinct reactivity, particularly as a leaving group in nucleophilic substitution reactions .
Chlorination Patterns : The 2,4,6-trichlorophenyl moiety is shared with TTM-1Cz, a metal-free organic radical used in scintillators . However, TTM-1Cz incorporates additional electron-donating carbazole units, enabling luminescence—a property absent in the sulfonate ester.
Physicochemical Properties
- Solubility : The sulfonate group typically increases water solubility, but the hydrophobic trichlorophenyl moiety likely offsets this, rendering the compound more soluble in organic solvents (e.g., dichloromethane or THF).
- Stability: Chlorine atoms at the 2,4,6-positions create strong electron-withdrawing effects, stabilizing the sulfonate group against hydrolysis compared to non-chlorinated analogs.
Toxicity and Environmental Impact
- Toxicity Profile: Chlorinated aromatics like 2,4,6-tetrachlorophenol are notoriously toxic and persistent in the environment . While this compound’s toxicity is undocumented, its structural similarity warrants caution in handling.
Biological Activity
Overview
2,4,6-Trichlorophenyl 1-propanesulfonate (CAS No. 1171919-51-9) is a synthetic compound characterized by its unique chemical structure featuring three chlorine atoms substituted on a phenyl ring and a propanesulfonate group. It has garnered attention for its potential applications in various fields, including organic synthesis, biochemistry, and pharmaceuticals. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉Cl₃O₃S
- Molecular Weight : 303.59 g/mol
- Synthesis : Typically synthesized through the sulfonation of 2,4,6-trichlorophenol using chlorosulfonic acid under controlled conditions.
The biological effects of this compound can vary based on its application. It is known to interact with specific proteins or enzymes in biochemical assays, potentially altering their activity. The compound's mechanism may involve:
- Protein Interaction : Binding to target proteins and modifying their function.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative damage in cellular models.
Antiglycation Potential
A study evaluated the antiglycation potential of derivatives related to 2,4,6-trichlorophenyl hydrazones. Notably, some derivatives exhibited significant activity against protein glycation, which is crucial in diabetes and aging-related diseases:
| Compound | IC50 (μM) |
|---|---|
| Compound 14 | 27.2 ± 0.00 |
| Compound 18 | 55.7 ± 0.00 |
| Rutin (Standard) | 70 ± 0.50 |
These results indicate that certain derivatives may serve as effective antiglycation agents, surpassing the standard reference compound .
Toxicological Studies
Research on related compounds like 2,4,6-trichloroanisole (a structural analog) has provided insights into potential toxicological effects:
- Zebrafish Model Study : Exposure to 2,4,6-trichloroanisole led to significant morphological deformities and oxidative stress responses in zebrafish larvae. Key findings included:
These findings suggest that structural analogs may share similar toxicological profiles.
Applications in Scientific Research
This compound is utilized across various domains:
- Organic Synthesis : Acts as a reagent for synthesizing sulfonamides and other pharmaceutical intermediates.
- Biochemical Assays : Employed in proteomics research to study protein interactions and functions.
- Pharmaceutical Development : Potential precursor for drug synthesis due to its reactivity and ability to form diverse derivatives .
Comparative Analysis with Similar Compounds
A comparison with other phenolic compounds highlights the unique properties of this compound:
| Compound | Structure | Key Differences |
|---|---|---|
| 2,4,6-Trichlorophenol | Cl at positions 2, 4, and 6 | Lacks sulfonate group |
| 2,4-Dibromophenyl sulfonate | Br at positions instead of Cl | Different halogen properties |
| 2,4-Dichlorophenyl methanesulfonate | Methanesulfonate group | Variations in sulfonate structure |
These differences impact their reactivity and biological activity profiles significantly .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6-trichlorophenyl 1-propanesulfonate, and what reaction conditions optimize yield?
- Methodology :
- Synthesis : React 2,4,6-trichlorophenol with 1-propanesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
- Optimization : Use a molar ratio of 1:1.2 (phenol:sulfonyl chloride) and maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis). Yield typically ranges 65–75% after column chromatography (silica gel, gradient elution) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Look for characteristic signals:
- ¹H NMR : δ 1.2–1.4 (triplet, CH3 from propanesulfonate), δ 3.1–3.3 (multiplet, CH2-SO3), δ 7.5–7.7 (singlet, aromatic H from trichlorophenyl) .
- ¹³C NMR : δ 20–22 (CH3), δ 50–55 (CH2-SO3), δ 125–135 (aromatic carbons) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ peak at m/z 302.5 (theoretical: 303.59) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methods :
- Recrystallization : Use ethanol/water (3:1) to obtain crystalline product (melting point ~107–109°C) .
- Column Chromatography : Silica gel with hexane:ethyl acetate (8:2) eluent. Monitor fractions by TLC .
Advanced Research Questions
Q. How does the electronic nature of the 2,4,6-trichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The electron-withdrawing Cl substituents activate the sulfonate ester toward nucleophilic attack (e.g., by amines or alkoxides) by polarizing the S-O bond. Kinetic studies using UV-Vis spectroscopy can track reaction progress (λmax ~270 nm for aryl sulfonates) .
- Compare reactivity with non-chlorinated analogs (e.g., phenyl propanesulfonate) to quantify electronic effects .
Q. What experimental strategies mitigate photodegradation of this compound under UV light?
- Stability Studies :
- Expose solutions (in CH2Cl2 or acetonitrile) to UV light (254 nm) and monitor decomposition via HPLC. The trichlorophenyl group enhances photostability compared to non-halogenated analogs (half-life >3000 min in dichloromethane) due to reduced π→π* transition energy .
- Add UV stabilizers (e.g., hindered amine light stabilizers) at 0.1–1% w/w to extend shelf life .
Q. How can computational methods predict the vibrational and electronic properties of this compound?
- Theoretical Approaches :
- DFT Calculations : Use B3LYP/6-31G(d) to simulate IR spectra (key peaks: S=O stretch ~1350 cm⁻¹, C-Cl ~750 cm⁻¹) .
- Frontier Orbital Analysis : HOMO-LUMO gaps correlate with photostability. Pyridyl or electron-deficient substituents lower LUMO energy, increasing stability .
Key Research Challenges
- Synthetic Scalability : Optimize catalyst systems (e.g., DMAP) to improve yields >85% .
- Ecotoxicity Profiling : Assess environmental impact using Daphnia magna bioassays (LC50 < 1 mg/L indicates high toxicity) .
Note : Avoid commercial suppliers like benchchem.com ; instead, reference PubChem or CAS Common Chemistry for physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
